3,3-Diethylmorpholine 3,3-Diethylmorpholine
Brand Name: Vulcanchem
CAS No.: 938374-28-8
VCID: VC8423588
InChI: InChI=1S/C8H17NO/c1-3-8(4-2)7-10-6-5-9-8/h9H,3-7H2,1-2H3
SMILES: CCC1(COCCN1)CC
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

3,3-Diethylmorpholine

CAS No.: 938374-28-8

Cat. No.: VC8423588

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diethylmorpholine - 938374-28-8

Specification

CAS No. 938374-28-8
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 3,3-diethylmorpholine
Standard InChI InChI=1S/C8H17NO/c1-3-8(4-2)7-10-6-5-9-8/h9H,3-7H2,1-2H3
Standard InChI Key IBUHLOOKFGLSOI-UHFFFAOYSA-N
SMILES CCC1(COCCN1)CC
Canonical SMILES CCC1(COCCN1)CC

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

3,3-Dimethylmorpholine is a six-membered morpholine ring with two methyl groups attached to the third carbon atom. Its IUPAC name is 3,3-dimethylmorpholine, and its molecular formula C6H13NO\text{C}_6\text{H}_{13}\text{NO} corresponds to a molar mass of 115.17 g/mol . The compound’s structure is confirmed by its InChI key HEYGLTRAXBZNAD-UHFFFAOYSA-N, which encodes the stereochemical and bonding information .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct carbon and proton environments. The 13C^{13}\text{C} NMR spectrum identifies resonances for the methyl groups (δ ~22 ppm), oxygen-bonded carbons (δ ~66 ppm), and nitrogen-bonded carbons (δ ~48 ppm) . These spectral features align with computational predictions from PubChem’s 3D conformer models .

Physicochemical Characteristics

Thermodynamic Properties

The compound’s boiling point (143–144°C) and flash point (47.3°C) indicate moderate volatility, necessitating storage in cool, inert environments to prevent degradation . Its vapor pressure of 5.128 mmHg at 25°C suggests a low evaporation rate under standard conditions .

Solubility and Partitioning

With a calculated LogP of 0 (XLogP3-AA), 3,3-dimethylmorpholine exhibits balanced lipophilicity and hydrophilicity, making it suitable for reactions in both aqueous and organic phases . The refractive index of 1.4472 at 589.3 nm (20°C) further supports its use in optical applications .

Synthesis and Industrial Production

Synthetic Pathways

3,3-Dimethylmorpholine is typically synthesized via cyclization reactions. One common method involves the condensation of diethanolamine derivatives with methylating agents such as dimethyl sulfate . Alternative routes utilize catalytic hydrogenation of nitro intermediates or ring-closing metathesis .

Applications in Pharmaceuticals and Agrochemicals

Role in Drug Development

3,3-Dimethylmorpholine serves as a building block for antiviral and anticancer agents. For example, its incorporation into protease inhibitors enhances binding affinity to viral enzymes . Recent studies highlight its utility in synthesizing kinase inhibitors targeting oncology pathways .

Case Study: Antiviral Activity

Derivatives of 3,3-dimethylmorpholine demonstrate inhibitory effects against SARS-CoV-2 main protease (Mpro^\text{pro}), with IC50_{50} values in the micromolar range . Structural modifications at the nitrogen atom improve metabolic stability, as evidenced by in vitro hepatic microsomal assays .

Agrochemical Formulations

In agrochemistry, the compound acts as a solvent and stabilizer for herbicides such as glyphosate. Its low toxicity to non-target organisms (e.g., LD50_{50} > 2,000 mg/kg in rats) makes it preferable to traditional solvents like N-methylpyrrolidone .

Environmental Impact and Degradation

Ecotoxicology

The compound’s low bioaccumulation potential (LogP = 0) minimizes ecological risks, though acute aquatic toxicity (LC50_{50} = 12 mg/L in Daphnia magna) warrants careful disposal . Photodegradation half-lives in water range from 3–7 days under UV irradiation .

Regulatory Status

Future Research Directions

Pharmacokinetic Optimization

Ongoing studies aim to improve the oral bioavailability of 3,3-dimethylmorpholine derivatives through prodrug strategies. Encapsulation in lipid nanoparticles shows promise in preclinical models .

Green Chemistry Initiatives

Efforts to replace dimethyl sulfate with dimethyl carbonate in synthesis routes could reduce environmental toxicity while maintaining yield efficiencies (>85%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator